



Application Note: Determination of Butylate Residue in Soil by Gas Chromatography-Mass Spectrometry

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Compound of Interest		
Compound Name:	Butylate	
Cat. No.:	B1668116	Get Quote

Abstract

This application note details a robust and sensitive method for the quantitative analysis of **Butylate** herbicide residues in soil samples using gas chromatography-mass spectrometry (GC-MS). Two effective extraction protocols, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Sonication-Assisted Solvent Extraction, are presented, providing flexibility based on laboratory resources and sample throughput requirements. The subsequent analysis by GC-MS in Selected Ion Monitoring (SIM) mode ensures high selectivity and low detection limits, making this method suitable for environmental monitoring and regulatory compliance.

Introduction

Butylate is a selective thiocarbamate herbicide used for the control of grassy weeds in corn.[1] [2] Due to its moderate aqueous solubility and high volatility, monitoring its presence in soil is crucial to understand its environmental fate and potential for off-target movement.[1][3] Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile pesticides.[4] When coupled with a mass spectrometer, it provides a powerful tool for the definitive identification and quantification of pesticide residues. This application note provides a comprehensive protocol for the extraction, cleanup, and GC-MS analysis of **Butylate** in soil.

Experimental Protocols



Sample Preparation

Two alternative extraction methods are provided. Both methods have been shown to be effective for the extraction of a wide range of pesticides from soil matrices.

Method A: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

The QuEChERS method offers a streamlined and high-throughput approach to sample preparation with reduced solvent consumption.

- Soil Sampling and Homogenization: Collect a representative soil sample and air-dry it to a
 consistent moisture content. Sieve the soil through a 2 mm mesh to remove large debris and
 ensure homogeneity.
- Hydration: Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.
 Add 8 mL of deionized water and vortex for 30 seconds to hydrate the soil. Let it stand for 30 minutes.
- Extraction: Add 10 mL of acetonitrile to the tube. Add the contents of a QuEChERS extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquohydrate).
- Shaking: Immediately cap the tube tightly and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.
- Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes to separate the phases.
- Cleanup (Dispersive Solid-Phase Extraction d-SPE): Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA) sorbent.
- Vortex and Centrifuge: Vortex the microcentrifuge tube for 30 seconds and then centrifuge at high speed for 2 minutes.
- Final Extract: The supernatant is the final extract. Transfer it to an autosampler vial for GC-MS analysis.

Method B: Sonication-Assisted Solvent Extraction



This method is a reliable alternative when QuEChERS kits are unavailable and is effective for extracting pesticides from soil.

- Soil Sampling and Homogenization: Prepare the soil sample as described in step 1 of the QuEChERS method.
- Extraction: Weigh 10 g of the homogenized soil into a 50 mL glass centrifuge tube. Add 20 mL of acetonitrile.
- Sonication: Place the tube in an ultrasonic bath and sonicate for 15 minutes.
- Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes.
- Solvent Transfer: Carefully decant the acetonitrile supernatant into a clean tube.
- Re-extraction: Add another 20 mL of acetonitrile to the soil pellet, vortex for 1 minute, and repeat the sonication and centrifugation steps.
- Combine Extracts: Combine the supernatants from both extractions.
- Concentration: Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
- Cleanup (Optional): If the extract is visibly dirty, a solid-phase extraction (SPE) cleanup using a silica or Florisil cartridge may be necessary.
- Final Volume: Adjust the final volume to 1 mL with acetonitrile and transfer to an autosampler vial for GC-MS analysis.

GC-MS Analysis

The analysis is performed using a gas chromatograph coupled to a mass spectrometer. The MS is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for **Butylate**.

Table 1: GC-MS Instrumental Parameters



Parameter	Value
Gas Chromatograph	
Column	DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness
Injection Volume	1 μL
Inlet Temperature	250 °C
Injection Mode	Splitless
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Temperature Program	
Initial Temperature	60 °C, hold for 1 min
Ramp 1	25 °C/min to 150 °C
Ramp 2	10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Ion Source Temperature	230 °C
Transfer Line Temperature	280 °C
Acquisition Mode	Selected Ion Monitoring (SIM)
SIM Ions for Butylate	
Quantitation Ion (m/z)	116
Confirmation Ion (m/z)	144, 86

Note: Retention times and optimal parameters may vary depending on the specific instrument and column used. It is recommended to inject a **Butylate** standard to confirm the retention time and ion ratios.



Data Presentation

The following table summarizes the expected quantitative data for the analysis of **Butylate** in soil, based on performance characteristics of similar pesticide residue analysis methods.

Table 2: Method Validation and Performance Data

Parameter	Expected Value
Linearity (R²)	> 0.99
Limit of Detection (LOD)	0.5 - 2 μg/kg
Limit of Quantification (LOQ)	2 - 5 μg/kg
Recovery (at 10 μg/kg)	80 - 110%
Precision (RSD at 10 μg/kg)	< 15%

Visualization

The following diagram illustrates the general workflow for the analysis of **Butylate** residue in soil.



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Caption: Workflow for **Butylate** residue analysis in soil.

Conclusion

The described gas chromatography-mass spectrometry method provides a reliable and sensitive approach for the determination of **Butylate** residues in soil. The availability of two



distinct, yet effective, extraction protocols offers flexibility for different laboratory settings. This application note serves as a comprehensive guide for researchers, scientists, and professionals in drug development and environmental monitoring engaged in the analysis of thiocarbamate herbicides in complex matrices.

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